1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine

Description

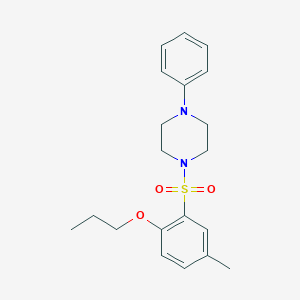

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a synthetic piperazine derivative characterized by a phenylpiperazine core linked to a benzenesulfonyl group substituted with methyl and propoxy moieties at the 5- and 2-positions, respectively. The sulfonyl group enhances molecular stability and influences target binding, while the propoxy and methyl substituents may modulate lipophilicity and metabolic clearance .

Properties

IUPAC Name |

1-(5-methyl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-3-15-25-19-10-9-17(2)16-20(19)26(23,24)22-13-11-21(12-14-22)18-7-5-4-6-8-18/h4-10,16H,3,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAMPIHVJGPDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the sulfonylation of 5-methyl-2-propoxybenzene using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable base, such as triethylamine, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Oxidation : Can yield sulfone derivatives.

- Reduction : Converts the sulfonyl group to sulfide or thiol groups.

- Substitution Reactions : The aromatic rings can undergo electrophilic aromatic substitution.

Biology

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine has been investigated for its biological activities, particularly:

- Antimicrobial Properties : Exhibits activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Salmonella typhi | 50 |

| 2 | Bacillus subtilis | 100 |

| 3 | Staphylococcus aureus | 75 |

- Enzyme Inhibition : It has shown potential in inhibiting enzymes like acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 1 | 2.14 |

| Urease | 2 | 0.63 |

Medicine

The compound is being explored as a lead in developing new pharmaceuticals targeting specific biological pathways, particularly those involved in neurodegenerative diseases and infections.

Case Study on Antibacterial Efficacy

A study demonstrated that derivatives of piperazine, including this compound, significantly reduced bacterial load in infected mice models when administered at specific dosages over a week.

Case Study on Enzyme Inhibition

Research focused on the impact of this compound on AChE activity in vitro showed promising results that could lead to further investigations into their use for cognitive disorders.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Neuroprotection and Anti-inflammatory Effects

- NSPP : Demonstrates neuroprotection by preserving neural stem/progenitor cells (NSPCs) post-radiation, suppressing microglial activation, and reducing IL-6 secretion . Mechanistically, it activates the Hedgehog pathway, promoting NSPC survival .

- The 5-methyl-2-propoxy group may enhance blood-brain barrier permeability compared to NSPP’s nitro group .

Kinase and Metabolic Modulation

- KN-62: Inhibits calcium/calmodulin-dependent kinase II (CaMK II), reducing insulin- and hypoxia-stimulated glucose transport in skeletal muscle by 40–46% . Its bis-isoquinolinesulfonyl group is critical for binding specificity.

- Nitro groups in such compounds often correlate with cytotoxic or antiproliferative effects .

Antitumor Activity

- Piperazine dithiocarbamates (e.g., compound 6e in ): Exhibit cytotoxicity against lung carcinoma (A-549) with 34.12% cell viability at 100 μg/mL, highlighting the piperazine scaffold’s versatility in oncology .

Mechanistic Divergence

- NSPP vs. KN-62 : Despite shared sulfonyl-piperazine structures, NSPP targets Hedgehog signaling, while KN-62 inhibits CaMK II. This underscores the role of substituents in dictating target specificity.

- Nitro vs. Alkoxy Substituents : Nitro groups (e.g., in NSPP) may confer redox activity or metabolic liabilities, whereas alkoxy groups (e.g., propoxy in the target compound) could improve pharmacokinetics .

Biological Activity

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core, which is well-known for its biological activity. The sulfonamide group enhances its pharmacological potential, while the propoxy and methyl substituents may influence its interaction with biological targets.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of piperazine, including related compounds, exhibit notable antibacterial properties. For instance, compounds with similar structures showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of effectiveness.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Salmonella typhi | 50 |

| 2 | Bacillus subtilis | 100 |

| 3 | Staphylococcus aureus | 75 |

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant in the context of Alzheimer's disease treatment. The IC50 values for related piperazine derivatives indicated strong inhibitory effects, with some compounds showing IC50 values as low as 2.14 µM compared to the reference standard .

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 1 | 2.14 |

| Urease | 2 | 0.63 |

3. Pharmacological Implications

The pharmacological behavior of this compound suggests potential applications in treating infections and possibly neurodegenerative diseases due to its dual action on bacteria and enzymes involved in neurotransmission . The binding affinity to bovine serum albumin (BSA) has also been studied, indicating how the compound might behave in vivo .

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced bacterial load in infected mice models when administered at specific dosages over a week .

- Case Study on Enzyme Inhibition : Another research focused on the impact of piperazine derivatives on AChE activity in vitro, showing promising results that could lead to further investigations into their use for cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.